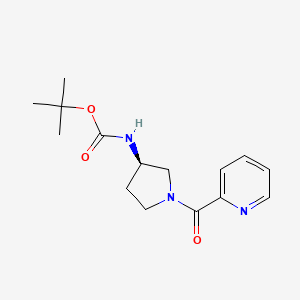
(4-Ethyl-1,2-oxazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Ethyl-1,2-oxazol-3-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of oxazoline compounds, which include “(4-Ethyl-1,2-oxazol-3-yl)methanol”, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, a novel protocol for the synthesis of 2-oxazolines was designed by the reaction of ethanolamine and aryl nitriles using a ruthenium(II) catalyst .Molecular Structure Analysis
The molecular structure of “(4-Ethyl-1,2-oxazol-3-yl)methanol” consists of a five-membered oxazole ring with one nitrogen and one oxygen atom in its backbone . The presence of the ethyl group at the 4-position and a methanol group attached to the oxazole ring are characteristic of this compound .Wissenschaftliche Forschungsanwendungen
Anticancer Research
This compound may be used in anticancer studies, particularly in the synthesis of molecules that can be evaluated for their anticancer properties. The MTT assay, which measures the activity of mitochondrial enzymes, is a common method used in such research to quantify living cells .
Antiviral Studies
Derivatives of this compound could be synthesized and evaluated for their potential as antiviral agents. For instance, they could be tested against viruses like SARS-CoV-2 as viral entry inhibitors .
Antibacterial Applications
The compound’s derivatives might also be explored for antibacterial properties. This includes testing against various bacterial strains to determine efficacy and potency .
Spectroscopy and Analytical Chemistry
In analytical chemistry, this compound could be used in the synthesis of new materials for spectroscopic analysis, such as NMR spectroscopy, to understand molecular structures and compositions .
Catalysis
The compound may find applications in catalysis research, particularly in the synthesis of oxazolines, which are valuable intermediates in organic synthesis .
Biological Activity Studies
Oxazole derivatives are known for their diverse biological activities. Research into the biological activities of this compound could lead to the discovery of new pharmacologically active agents with antibacterial or antifungal properties .
Pharmaceutical Research
The structural motif of oxazole is common in pharmaceuticals. The compound could be used in the design and synthesis of new drugs with potential therapeutic applications .
Zukünftige Richtungen
The future directions for the study of “(4-Ethyl-1,2-oxazol-3-yl)methanol” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, these compounds could be potential candidates for the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
(4-ethyl-1,2-oxazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-5-4-9-7-6(5)3-8/h4,8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQLHRGIWGCHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CON=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethyl-1,2-oxazol-3-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone](/img/structure/B2958874.png)

![N-(4-methylthiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958880.png)

![3-[[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2958885.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2958886.png)


![2-ethoxy-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2958890.png)



![3-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2958897.png)
